In-depth Technical Guide: 2-Amino-5-iodonicotinonitrile (CAS 1347815-41-1)
In-depth Technical Guide: 2-Amino-5-iodonicotinonitrile (CAS 1347815-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-iodonicotinonitrile, with CAS number 1347815-41-1, is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a cyano group, and an iodine atom on a pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. While specific research on this compound is limited, its structural analogues have shown promise as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the available information on 2-Amino-5-iodonicotinonitrile, including its chemical properties, a putative synthesis protocol, and potential applications in drug development based on related compounds. Due to the scarcity of direct experimental data, this guide also highlights areas where further research is critically needed.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1347815-41-1 | Commercial Suppliers |
| Molecular Formula | C₆H₄IN₃ | Commercial Suppliers |
| Molecular Weight | 245.03 g/mol | Commercial Suppliers |
| IUPAC Name | 2-amino-5-iodopyridine-3-carbonitrile | Commercial Suppliers |
| Synonyms | 2-Amino-3-cyano-5-iodopyridine | Commercial Suppliers |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for 2-Amino-5-iodonicotinonitrile is not currently available in published literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous 2-amino-5-halonicotinonitriles. A potential two-step synthesis starting from 2-aminonicotinonitrile is outlined below.
Experimental Protocol: Proposed Synthesis of 2-Amino-5-iodonicotinonitrile
Step 1: Synthesis of 2-Aminonicotinonitrile (if not commercially available)
A common method for the synthesis of 2-aminonicotinonitriles involves the reaction of an appropriate precursor with malononitrile. For instance, a patented process describes the preparation of 2-aminonicotinonitrile intermediates for herbicidal compounds[1].
Step 2: Iodination of 2-Aminonicotinonitrile
The introduction of an iodine atom at the 5-position of the 2-aminonicotinonitrile ring is the key step. Direct iodination of 2-aminopyridine derivatives can be achieved using various iodinating agents. A method for the synthesis of the related compound 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide in water has been patented[2]. A similar approach could likely be adapted for the iodination of 2-aminonicotinonitrile.
Reaction Scheme:
Figure 1. Proposed iodination of 2-aminonicotinonitrile.
Detailed Protocol (Hypothetical):
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Dissolution: Dissolve 2-aminonicotinonitrile (1.0 eq) in a suitable solvent (e.g., water or a polar organic solvent).
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Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide) portion-wise at a controlled temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-5-iodonicotinonitrile.
Note: This is a proposed protocol and would require optimization of reaction conditions, including the choice of solvent, iodinating agent, temperature, and reaction time.
Potential Applications in Drug Development
While direct biological data for 2-Amino-5-iodonicotinonitrile is scarce, the broader class of 2-aminonicotinonitrile and 2-amino-5-halopyridine derivatives has been explored for various therapeutic applications, primarily as kinase inhibitors.
Kinase Inhibition
Many pyridine and pyrimidine-based compounds are known to be potent kinase inhibitors. The 2-aminopyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The iodine atom at the 5-position can serve as a key interaction point within the kinase active site or as a handle for further chemical modification through cross-coupling reactions to build more complex molecules.
For instance, various pyridine derivatives have been investigated as PIM-1 kinase inhibitors, which are implicated in several cancers[3][4][5][6]. The general structure of these inhibitors often involves a substituted pyridine core.
Figure 2. Potential role as a kinase inhibitor.
Antimicrobial Activity
Derivatives of 2-aminothiazole, a structurally related heterocycle, have shown antimicrobial properties[7]. The electronic properties of the nicotinonitrile core, combined with the potential for diverse substitutions, suggest that derivatives of 2-Amino-5-iodonicotinonitrile could also be explored for their antibacterial or antifungal activities.
Spectral Data
No publicly available experimental NMR or mass spectrometry data for 2-Amino-5-iodonicotinonitrile has been identified. For researchers who synthesize this compound, the following are predicted spectral characteristics:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing cyano group and the iodine atom.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the pyridine ring and the cyano group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (245.03 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Experimental Protocols for Biological Evaluation
Should researchers wish to evaluate the biological activity of 2-Amino-5-iodonicotinonitrile, a general workflow for in vitro screening is proposed below.
Figure 3. Workflow for biological evaluation.
A standard starting point for assessing the biological activity of a novel compound is to screen it against a panel of cancer cell lines to determine its anti-proliferative effects.
Protocol: MTT Assay for Cell Viability
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Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types) in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of 2-Amino-5-iodonicotinonitrile in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM).
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.
Conclusion and Future Directions
2-Amino-5-iodonicotinonitrile is a chemical entity with significant potential for use in drug discovery, particularly in the development of kinase inhibitors. However, there is a notable lack of publicly available experimental data regarding its synthesis, spectral characterization, and biological activity. The protocols and potential applications outlined in this guide are based on data from structurally related compounds and are intended to provide a framework for future research.
Key areas for future investigation include:
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Development and publication of a robust and scalable synthesis protocol.
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Full spectral characterization (NMR, MS, IR, etc.).
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Screening against a broad panel of kinases and cancer cell lines.
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Exploration of its potential as an antimicrobial agent.
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Use in synthetic chemistry as a building block for more complex molecules via cross-coupling reactions at the iodine position.
The generation of this fundamental data will be crucial in unlocking the full potential of 2-Amino-5-iodonicotinonitrile as a valuable tool for medicinal chemists and drug discovery scientists.
References
- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]



